molecular formula C6H5F3N2O B1528327 2-Amino-5-(trifluoromethyl)pyridin-3-ol CAS No. 1227586-78-8

2-Amino-5-(trifluoromethyl)pyridin-3-ol

Cat. No. B1528327
CAS RN: 1227586-78-8
M. Wt: 178.11 g/mol
InChI Key: NMUNUKLWMJMWMC-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Molecular Structure Analysis

The molecular formula for 2-Amino-5-(trifluoromethyl)pyridin-3-ol is C6H5F3N2 . The average mass is 163.097 Da and the monoisotopic mass is 163.024506 Da .

Scientific Research Applications

Chemical Properties and Synthesis

2-Amino-5-(trifluoromethyl)pyridin-3-ol is part of a broader class of compounds that exhibit fascinating variability in chemistry and properties. Research highlights the preparation procedures and properties of compounds containing pyridine-2,6-diylbis structures, suggesting areas for potential interest in analogues currently unknown (Boča, Jameson, & Linert, 2011). This background suggests that the specific compound could play a role in developing novel chemical entities with unique spectroscopic, structural, magnetic, or biological activities.

Applications in Biological and Electrochemical Activity

The synthesis and application of hybrid catalysts for developing biologically active compounds demonstrate the potential utility of related structures in medicinal and pharmaceutical industries. These compounds serve as key precursors for a wide range of synthetic applications due to their bioavailability (Parmar, Vala, & Patel, 2023). Although not directly mentioned, the structural similarities suggest that 2-Amino-5-(trifluoromethyl)pyridin-3-ol could be involved in the synthesis of pharmacologically relevant molecules.

Environmental and Health Considerations

Understanding the environmental impact and health risks of novel fluorinated compounds is crucial. A review of sources, multimedia distribution, and health risks of fluorinated alternatives highlights the importance of assessing novel compounds for environmental persistence, bioaccumulation, and toxicity. While the review focuses on per- and polyfluoroalkyl substances (PFASs) and their alternatives, it underscores the need for comprehensive toxicological studies on new fluorinated compounds to determine their suitability for long-term use (Wang et al., 2019).

Safety And Hazards

2-Amino-5-(trifluoromethyl)pyridin-3-ol may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid inhaling dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridines, such as 2-Amino-5-(trifluoromethyl)pyridin-3-ol, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are expected to have many novel applications in the future .

properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUNUKLWMJMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)pyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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